Propanoic acid, 2-(hydroxyimino)-, hydrazide

Description

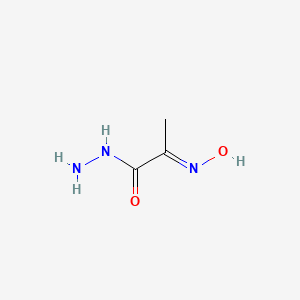

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-hydroxyiminopropanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c1-2(6-8)3(7)5-4/h8H,4H2,1H3,(H,5,7)/b6-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQXRFQLKPBJOD-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Propanoic Acid, 2 Hydroxyimino , Hydrazide and Its Structural Analogs

Retrosynthetic Approaches to the Core Propanoic Hydrazide Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For "Propanoic acid, 2-(hydroxyimino)-, hydrazide," the primary disconnections are made at the amide and oxime functionalities, which are key structural features.

The most logical retrosynthetic disconnection is at the C-N bond of the hydrazide group. This bond is typically formed late in the synthesis through the reaction of a carboxylic acid derivative, such as an ester or acid chloride, with hydrazine (B178648). This leads to a key intermediate, an ester of 2-(hydroxyimino)propanoic acid.

A further disconnection can be made at the C=N bond of the oxime. This suggests that the oxime can be formed from a corresponding α-keto ester, namely ethyl 2-oxopropanoate (ethyl pyruvate), and hydroxylamine (B1172632). This retrosynthetic strategy breaks down the target molecule into simple and readily available precursors: an α-keto ester, hydroxylamine, and hydrazine.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

| Target Molecule | Disconnection | Synthons | Corresponding Reagents |

| This compound | Amide Bond (C-N) | Acyl cation and hydrazinyl anion | Ester or acid chloride of 2-(hydroxyimino)propanoic acid and hydrazine |

| 2-(hydroxyimino)propanoic acid ester | Oxime Bond (C=N) | Carbonyl dication and hydroxylamine anion | α-keto ester (e.g., ethyl pyruvate) and hydroxylamine |

This analysis provides a clear and logical pathway for the synthesis of the target compound, starting from simple building blocks.

Conventional Synthetic Routes to this compound

Based on the retrosynthetic analysis, the conventional synthesis of "this compound" is a two-step process. The first step involves the formation of an ester of 2-(hydroxyimino)propanoic acid, which is then converted to the final hydrazide product.

The final step in the most common synthetic route is the hydrazinolysis of a 2-(hydroxyimino)propanoate ester. This reaction involves the treatment of the ester with hydrazine hydrate (B1144303), typically in an alcoholic solvent like ethanol (B145695) or methanol (B129727). The reaction is generally carried out at room temperature or with gentle heating to drive it to completion. The high nucleophilicity of hydrazine allows for the efficient displacement of the alkoxy group of the ester to form the stable hydrazide. This method is widely used for the preparation of various acyl hydrazides. nih.govresearchgate.net

An alternative, though less direct, approach involves the initial reaction of an α-keto acid derivative with hydrazine to form a hydrazone. libretexts.org For instance, ethyl 2-oxopropanoate could react with hydrazine to yield the corresponding hydrazone. Subsequent oximation of the remaining keto group would be challenging and likely lead to a mixture of products. Therefore, this is not the preferred route for the synthesis of the target molecule. A more plausible, but still complex, variation would be the formation of a pyrazolidinone derivative through the reaction of an α,β-unsaturated ester with hydrazine, a potential side reaction to be avoided in the synthesis of acyl hydrazides. nih.gov

The formation of the oxime group is a crucial step in the synthesis. wikipedia.org It is typically achieved through the condensation reaction of an α-keto ester, such as ethyl 2-oxopropanoate, with hydroxylamine hydrochloride in the presence of a base. byjus.com The base, often sodium acetate (B1210297) or pyridine, is necessary to neutralize the hydrochloric acid and generate free hydroxylamine, which then reacts with the ketone functionality of the α-keto ester. google.comgoogle.com This reaction is generally high-yielding and proceeds under mild conditions. The formation of the oxime can be confirmed by spectroscopic methods, such as infrared spectroscopy, which shows characteristic bands for the O-H (around 3600 cm⁻¹), C=N (around 1665 cm⁻¹), and N-O (around 945 cm⁻¹) stretching vibrations. wikipedia.org

Table 2: Typical Reaction Conditions for Oxime Formation

| Starting Material | Reagent | Base | Solvent | Temperature |

| Ethyl 2-oxopropanoate | Hydroxylamine hydrochloride | Sodium acetate | Ethanol/Water | Room Temperature |

| Ethyl 2-oxopropanoate | Hydroxylamine hydrochloride | Pyridine | Ethanol | Room Temperature |

Green Chemistry Principles in the Synthesis of this compound

While specific studies on the green synthesis of "this compound" are not extensively documented, the principles of green chemistry can be applied to its synthesis. Key areas for improvement include the use of safer solvents, reduction of waste, and the use of catalysts to improve reaction efficiency.

Synthetic Strategies for Derivatives and Analogs of this compound

The synthesis of derivatives and analogs of "this compound" can be achieved by modifying the starting materials or by further functionalizing the final product.

To create analogs with different substituents on the propanoic acid backbone, one can start with different α-keto esters. For example, using ethyl 3-phenyl-2-oxopropanoate would lead to the corresponding phenyl-substituted analog.

Derivatives can also be synthesized by reacting the hydrazide moiety with various electrophiles. For example, condensation of "this compound" with aldehydes or ketones will yield the corresponding hydrazones. Reaction with isocyanates or isothiocyanates will produce semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These reactions allow for the introduction of a wide range of functional groups and the creation of a diverse library of compounds for further investigation. nih.gov

Modifications at the Hydrazide Nitrogen (e.g., Hydrazone Formation)

The hydrazide functional group of "this compound" is a versatile handle for further chemical modifications, most notably through the formation of hydrazones. This reaction involves the condensation of the hydrazide with an aldehyde or a ketone, typically under acidic catalysis, to form a new carbon-nitrogen double bond (an imine). mdpi.com This methodology allows for the introduction of a wide variety of substituents, depending on the choice of the carbonyl compound.

The general reaction scheme for hydrazone formation is as follows:

R-C(=O)NHNH₂ + R'R''C=O → R-C(=O)NHN=CR'R'' + H₂O

Where R represents the 2-(hydroxyimino)propanoyl group, and R' and R'' can be hydrogen, alkyl, or aryl groups.

Detailed research on analogous propanoic acid hydrazides demonstrates the feasibility and versatility of this reaction. For instance, a series of N'-benzylidene-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide derivatives were synthesized by refluxing the parent hydrazide with various substituted aromatic aldehydes in methanol with a catalytic amount of glacial acetic acid. nih.gov This approach is expected to be applicable to "this compound" to generate a library of corresponding hydrazones.

Table 1: Examples of Hydrazone Derivatives from Analogous Propanoic Acid Hydrazides

| Reactant Hydrazide | Aldehyde/Ketone | Resulting Hydrazone Derivative | Reference |

| 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide | Substituted Aromatic Aldehydes | (E)-N'-benzylidene-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide derivatives | nih.gov |

| Cyanoacetylhydrazine | 3-Acetylpyridine | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide | nih.gov |

| 2-(Phenylamino)benzohydrazide | Various Aromatic Ketones and Aldehydes | N-Arylhydrazone derivatives of N-phenyl anthranilic acid | mdpi.com |

Transformations of the Oxime Group

The oxime group (-C=N-OH) in "this compound" offers another site for chemical modification. The oxygen and nitrogen atoms of the oxime are nucleophilic and can undergo various reactions, including alkylation and acylation.

O-Alkylation and O-Arylation: The oxygen atom of the oxime can be alkylated or arylated to form oxime ethers. O-alkylation can be achieved using alkyl halides or sulfonates in the presence of a base. organic-chemistry.org For instance, a general method for the O-alkylation of N-hydroxycarbamates involves the use of methanesulfonates of the respective alcohols, followed by deprotection. organic-chemistry.org Similarly, O-arylation has been accomplished using diaryliodonium salts. organic-chemistry.org These methods provide a pathway to introduce a diverse range of substituents at the oxime oxygen.

Table 2: General Transformations of the Oxime Group

| Transformation | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halides/sulfonates, Base | Oxime ethers |

| O-Arylation | Diaryliodonium salts | Oxime ethers |

| Acylation | Acyl chlorides, Anhydrides | O-Acyloximes |

While specific examples for "this compound" are not detailed, the reactivity of the oxime group is well-established, suggesting these transformations are chemically feasible.

Substitution on the Propanoic Acid Backbone

Introducing substituents onto the propanoic acid backbone of "this compound" can be achieved by starting with a substituted precursor. One common strategy is the synthesis of 3-aryl-propanoic acid derivatives. For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been synthesized through the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a strong acid like triflic acid. mdpi.com

Another approach involves the modification of a pre-existing propanoic acid derivative. For instance, the alkylation of 2-(4-methoxyphenoxy)propionic acid has been reported, demonstrating that substitution on the aromatic ring of a phenoxy-propionic acid is possible. semanticscholar.org

For substitutions at the 3-position of the propanoic acid chain, a potential synthetic route could involve starting with a substituted malonic acid derivative, which can then be used to build the propanoic acid backbone. The synthesis of 3-(furan-2-yl)propenoic acids from furan-2-carbaldehydes and malonic acid illustrates this principle. mdpi.com

Table 3: Strategies for Substitution on the Propanoic Acid Backbone

| Position of Substitution | Synthetic Strategy | Example Precursors |

| 3-Position (Aryl) | Hydroarylation of an unsaturated precursor | 3-(Furan-2-yl)propenoic acid, Arenes |

| 3-Position (Various) | Synthesis from substituted malonic acids | Substituted Malonic Acids |

| Modifications on a substituted precursor | Alkylation of a pre-existing substituted propanoic acid | 2-(4-Methoxyphenoxy)propionic acid |

These methodologies, while not directly applied to "this compound" in the reviewed literature, provide established chemical pathways for the synthesis of its structural analogs with various substitutions on the propanoic acid backbone.

Reactivity Profiles and Mechanistic Investigations of Propanoic Acid, 2 Hydroxyimino , Hydrazide

Reactions Involving the Oxime Moiety

The oxime group (C=N-OH) is a key reactive center in the molecule, susceptible to additions, rearrangements, and transformations into other nitrogen-containing functional groups.

Nucleophilic Additions to the Oxime Carbon-Nitrogen Double Bond

The carbon-nitrogen double bond of the oxime is electrophilic and can undergo nucleophilic attack. While less reactive than a carbonyl group, the C=N bond can react with various nucleophiles under specific conditions. The reaction mechanism typically involves the attack of a nucleophile on the carbon atom, followed by protonation of the nitrogen. The nature of the nucleophile and the reaction conditions, such as pH and the presence of catalysts, significantly influence the outcome of these reactions.

Rearrangement Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides or lactams. wikipedia.orgorganicreactions.org This reaction is initiated by the protonation of the oxime's hydroxyl group, transforming it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org Subsequently, the group anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted step, leading to the formation of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then attacked by water to produce the corresponding amide after tautomerization. masterorganicchemistry.com

A variety of acidic catalysts can be employed to facilitate this rearrangement, including strong mineral acids like sulfuric acid and polyphosphoric acid, as well as other reagents like tosyl chloride and phosphorus pentachloride. wikipedia.orgillinois.edu The choice of catalyst and solvent conditions can be crucial in directing the reaction towards rearrangement over competing pathways like fragmentation. wikipedia.org

Table 1: Common Catalysts for Beckmann Rearrangement

| Catalyst | Description |

|---|---|

| Sulfuric Acid (H₂SO₄) | A strong mineral acid commonly used to promote the rearrangement. wikipedia.org |

| Polyphosphoric Acid (PPA) | A mixture of phosphoric acids that serves as both a catalyst and a solvent. wikipedia.org |

| Thionyl Chloride (SOCl₂) | Converts the hydroxyl group into a better leaving group. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | One of the original catalysts used by Beckmann for this reaction. illinois.edu |

Formation of Nitriles and Related Compounds

Oximes derived from aldehydes can be readily converted to nitriles, typically through a dehydration reaction that can be considered a variation of the Beckmann rearrangement. masterorganicchemistry.com In the case of ketoximes like propanoic acid, 2-(hydroxyimino)-, hydrazide, fragmentation of the C-C bond adjacent to the oxime can occur under certain Beckmann rearrangement conditions, potentially leading to nitrile formation, although this is often a competing side reaction.

Reactions Involving the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) is a potent nucleophile and a valuable precursor for the synthesis of various heterocyclic compounds and hydrazones.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form hydrazones. nih.govnih.gov This reaction is one of the most common and synthetically useful transformations of the hydrazide group. The reaction proceeds via nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. nih.gov This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. nih.govuchile.cl

The reaction is typically catalyzed by a small amount of acid, such as acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.govresearchgate.net The formation of hydrazones is a reversible process, but the equilibrium can often be driven towards the product by removing water from the reaction mixture. This reaction is widely used in synthetic chemistry due to its simplicity and the high yields often obtained. nih.govnih.gov

Table 2: Examples of Hydrazone Formation from Hydrazides

| Hydrazide Reactant | Carbonyl Reactant | Catalyst | Product Type |

|---|---|---|---|

| Flurbiprofen Hydrazide | Aromatic Aldehydes | Acetic Acid | Aromatic Hydrazones nih.gov |

| 2-(Phenylthio)benzohydrazide | 5-Nitrofurfural | Acid | Furan-containing Hydrazone researchgate.net |

Acylation and Alkylation at Nitrogen Centers

The nitrogen atoms of the hydrazide moiety are nucleophilic and can be acylated or alkylated. Acylation, the addition of an acyl group (R-C=O), typically occurs at the terminal nitrogen (-NH₂) as it is generally more nucleophilic. pharm.or.jpresearchgate.net Acylating agents such as acyl chlorides or anhydrides can be used. orgsyn.org However, side reactions like diacylation can occur, where both nitrogen atoms are acylated. orgsyn.org The reaction conditions, including the solvent and the presence of a base, can influence the outcome and selectivity of the acylation. For instance, acylation can even occur with carboxylic acids like acetic or formic acid, which can act as both solvent and acylating agent, though this reaction may be slow. pharm.or.jpresearchgate.net

Alkylation involves the introduction of an alkyl group to the nitrogen atoms. Similar to acylation, the terminal nitrogen is typically the primary site of attack. Alkylating agents like alkyl halides are commonly used. The synthesis of mono- or dialkylated acyl hydrazides can be achieved using alcohols as alkylating agents through a "borrowing hydrogen" strategy catalyzed by transition metal complexes. organic-chemistry.org

Cyclization Reactions for Heterocyclic Ring Formation

This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic rings. The presence of multiple nucleophilic and electrophilic centers within the molecule allows for diverse cyclization pathways, leading to the formation of stable aromatic and non-aromatic ring systems. These reactions are fundamental in medicinal chemistry and materials science for the generation of novel molecular scaffolds.

One of the key applications of hydrazides is in the synthesis of 1,2,4-triazole (B32235) derivatives. researchgate.netorganic-chemistry.org While direct studies on this compound are not extensively documented, analogous α-substituted hydrazides are known to undergo oxidative cyclization to form 1,2,4-triazoles. nih.gov For instance, the reaction of α-keto acids with 2-hydrazinopyridines in the presence of an oxidizing agent like potassium iodide and tert-butyl hydroperoxide can yield 1,2,4-triazolo[4,3-a]pyridines. nih.gov This suggests that the hydrazide moiety of this compound could potentially react with suitable one-carbon synthons, followed by oxidative cyclization, to afford substituted 1,2,4-triazoles.

Furthermore, the reaction of hydrazides with carbon disulfide is a well-established route to 1,3,4-oxadiazole-2-thiones and 1,2,4-triazole-3-thiols. growingscience.comorientjchem.org The initial reaction of a hydrazide with carbon disulfide in a basic medium typically yields a dithiocarbazate intermediate, which can then undergo intramolecular cyclization. Depending on the reaction conditions and subsequent treatment, for example with hydrazine (B178648) hydrate (B1144303), a 4-amino-1,2,4-triazole-3-thiol (B7722964) can be formed. growingscience.com

The synthesis of pyrazoles is another important transformation involving hydrazide derivatives. organic-chemistry.org Typically, this involves the reaction of a hydrazine or hydrazone with a 1,3-dicarbonyl compound. youtube.com The hydrazide functionality of this compound can be converted to a hydrazone, which can then undergo cyclization with a suitable partner to form a pyrazole (B372694) ring. The mechanism often involves the initial formation of an imine, followed by an intramolecular condensation to form the heterocyclic ring. youtube.comresearchgate.net

Additionally, the synthesis of 1,2,3-thiadiazoles from hydrazones is a known transformation. organic-chemistry.org The Hurd-Mori reaction, for instance, involves the cyclization of N-tosylhydrazones with thionyl chloride. mdpi.com This suggests that a derivative of this compound, specifically its tosylhydrazone, could potentially be a substrate for the synthesis of 1,2,3-thiadiazoles.

| Heterocyclic Ring | General Precursors/Reagents | Potential Reaction Type |

| 1,2,4-Triazole | α-Keto acids, One-carbon synthons | Oxidative Cyclization |

| 1,3,4-Oxadiazole-2-thione | Carbon disulfide | Cyclocondensation |

| 1,2,4-Triazole-3-thiol | Carbon disulfide, Hydrazine | Cyclocondensation |

| Pyrazole | 1,3-Dicarbonyl compounds | Condensation-Cyclization |

| 1,2,3-Thiadiazole (B1210528) | Thionyl chloride (from tosylhydrazone) | Hurd-Mori Reaction |

Redox Chemistry of this compound

The redox chemistry of this compound is dictated by the presence of the hydrazide and hydroxyimino functional groups, both of which can participate in oxidation and reduction reactions.

The oxidation of hydrazides can lead to a variety of products depending on the oxidizing agent and reaction conditions. Lead tetraacetate is a common oxidant for hydrazones, which can be formed from hydrazides. researchgate.netwmich.edu The oxidation of aldehyde arylhydrazones with lead tetraacetate can generate nitrilimines, which are reactive intermediates capable of undergoing cycloaddition reactions. rsc.org In some cases, the oxidation of monoacylhydrazines with lead tetraacetate can yield the corresponding carboxylic acids after hydrolysis. rsc.org It is plausible that the hydrazide moiety of this compound could be oxidized to an acyldiimide intermediate, which could then undergo further transformations.

The reduction of this compound can target either the hydroxyimino group or the hydrazide moiety. The catalytic reduction of nitroarenes to anilines using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst is a well-established method. nih.govorganic-chemistry.org This highlights the reducing potential of hydrazine derivatives in catalytic transfer hydrogenation processes. d-nb.inforesearchgate.net

The hydroxyimino group (oxime) can be reduced to an amino group. Catalytic hydrogenation is a common method for this transformation, although other reducing agents can also be employed. The specific conditions of the reduction will determine the final product.

The hydrazide group can also be reduced. For instance, the Wolff-Kishner reduction is a powerful method for converting ketones and aldehydes to alkanes via a hydrazone intermediate. While not a direct reduction of the hydrazide itself, it showcases the reactivity of the hydrazone that can be formed from the hydrazide.

| Functional Group | Reducing Agent/Method | Potential Product |

| Hydroxyimino | Catalytic Hydrogenation | Amino group |

| Hydrazide (as part of a system) | Hydrazine/Pd/C (Transfer Hydrogenation) | Reduction of other functionalities |

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic studies specifically on this compound are limited in the available literature. However, the mechanisms of the key transformations involving its functional groups can be inferred from studies on analogous compounds.

The formation of pyrazoles from the reaction of hydrazines with β-dicarbonyl compounds has been a subject of mechanistic investigation. The reaction is believed to proceed through a complex series of equilibria involving the different tautomeric forms of the β-dicarbonyl compound and the two nitrogen atoms of the hydrazine. The initial step is the formation of a carbinolamine intermediate, followed by dehydration to form a hydrazone or an enehydrazine, which then undergoes cyclization and subsequent aromatization to the pyrazole ring. rsc.org

The mechanism of 1,2,4-triazole formation often involves the initial formation of a hydrazone or amidrazone intermediate, which then undergoes cyclization. In the case of oxidative cyclization, the reaction proceeds through the formation of a radical or a high-valent intermediate that facilitates the ring closure. nih.gov For example, the iodine-catalyzed synthesis of 1,2,4-triazoles from hydrazones and amines is proposed to involve a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org

The mechanism of 1,2,3-thiadiazole synthesis via the Hurd-Mori reaction is thought to involve the reaction of the tosylhydrazone with thionyl chloride to form a diazo intermediate, which then undergoes a [3+2] cycloaddition with the sulfur monochloride (formed in situ) followed by elimination of sulfur dioxide and hydrogen chloride to give the thiadiazole ring.

Coordination Chemistry of Propanoic Acid, 2 Hydroxyimino , Hydrazide and Its Metal Complexes

Ligand Characteristics of Propanoic Acid, 2-(hydroxyimino)-, Hydrazide

The coordinating ability of a ligand is fundamentally determined by the presence and arrangement of its donor atoms, its capacity for chelation, and its response to the chemical environment, such as changes in pH.

This compound contains several potential donor atoms, primarily oxygen (O) and nitrogen (N), which can participate in the formation of coordinate bonds with metal ions. The key functional groups responsible for its coordinating properties are the oxime (-C=NOH), the carbonyl group (-C=O), and the hydrazide moiety (-NH-NH2).

The reactive group -CO-C=NOH is capable of coordinating to a metal ion through the carbonyl oxygen and the oximino nitrogen and/or oxygen atoms. semanticscholar.org The hydrazide group provides additional coordination sites through its nitrogen atoms. Specifically, the potential donor sites are:

The oxygen atom of the carbonyl group.

The nitrogen atom of the oxime group.

The oxygen atom of the oxime group.

The nitrogen atoms of the hydrazide group.

The presence of these multiple donor sites makes this compound a versatile ligand in coordination chemistry. semanticscholar.org

The arrangement of donor atoms in this compound allows for various chelation modes, enabling it to act as a polydentate ligand. Chelation, the formation of a ring structure between a ligand and a central metal atom, significantly enhances the stability of the resulting complex.

Depending on the reaction conditions and the nature of the metal ion, the ligand can exhibit different denticities (the number of donor groups attached to the central atom). Common chelation modes for similar oxime and hydrazide-based ligands include:

Bidentate Coordination: The ligand can coordinate to a metal ion using two donor atoms. For instance, in its deprotonated form, it can bind through the enolic oxygen and the azomethine nitrogen atom. nih.gov Another possibility involves coordination through the oximino nitrogen and the carbonyl oxygen.

Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge, connecting two or more metal centers. This is a known characteristic for ligands based on 2-(hydroxyiminopropanehydrazide). nih.gov

The flexibility of the molecule allows for the formation of stable five- or six-membered chelate rings, which is a common feature in the coordination chemistry of such ligands. The specific mode of coordination can vary, leading to complexes with diverse geometries, including octahedral, square planar, and tetrahedral arrangements. semanticscholar.orgnih.gov

The coordination behavior of this compound is highly dependent on the pH of the medium. The ligand possesses acidic protons, primarily on the oxime hydroxyl group and the hydrazide -NH group. The state of protonation of these groups directly influences which donor atoms are available for coordination and their nucleophilicity.

In acidic solutions, the donor atoms are protonated, which generally inhibits their ability to coordinate with metal ions. As the pH increases, deprotonation occurs. The loss of a proton from the oxime group (-NOH → -NO⁻) or the tautomeric shift of the amide to an iminol form (-C(=O)NH- → -C(OH)=N-) followed by deprotonation, creates anionic oxygen donor sites. nih.gov These deprotonated sites are stronger Lewis bases and form more stable coordinate bonds with metal cations.

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, solvent, and reaction conditions can lead to the isolation of complexes with varying stoichiometries and geometries.

Complexes of this compound with first-row transition metals have been a subject of interest. The general synthetic procedure involves mixing a solution of the ligand with a solution of the transition metal salt, often a chloride, nitrate, or sulfate. semanticscholar.orgscispace.comjocpr.com

The reaction is typically carried out in a solvent such as ethanol (B145695), methanol (B129727), or an aqueous-methanol mixture. scispace.comresearchgate.net Heating the reaction mixture under reflux for several hours is a common practice to ensure the completion of the reaction. scispace.comjocpr.com In many syntheses, the pH of the solution is adjusted by adding a base, such as ammonia (B1221849) or sodium acetate (B1210297), to facilitate the deprotonation of the ligand and promote coordination. semanticscholar.orgscispace.com The resulting solid complexes are then isolated by filtration, washed with the solvent, and dried. jocpr.com Characterization of these complexes using various spectroscopic and analytical techniques has revealed different geometries, such as octahedral, square planar, and tetrahedral, depending on the metal ion and the specific coordination environment. semanticscholar.orgnih.govjocpr.com

Table 1: Synthesis of Transition Metal Complexes with Analogous Ligands

| Metal Ion | Typical Metal Salt | Solvent | General Conditions | Observed Geometries in Analogues |

|---|---|---|---|---|

| Co(II) | CoCl₂ | Methanol/Ethanol | Reflux, pH adjustment | Octahedral, Square planar semanticscholar.orgjocpr.com |

| Ni(II) | NiCl₂ | Methanol/Ethanol | Reflux, pH adjustment | Octahedral, Square planar semanticscholar.orgscispace.comresearchgate.net |

| Cu(II) | CuCl₂ | Methanol/Ethanol | Reflux, pH adjustment | Octahedral, Bridged structures semanticscholar.orgnih.gov |

| Zn(II) | Zn(OAc)₂ | Ethanol | Reflux | Octahedral nih.govnih.gov |

| Fe(II) | Fe(NH₄)₂(SO₄)₂ | Aqueous Methanol | Reflux, pH adjustment | Octahedral scispace.comresearchgate.netjocpr.com |

| Mn(II) | MnCl₂ | Methanol | Reflux, pH adjustment | Octahedral nih.govjocpr.com |

This table is generated based on typical synthesis methods for related oxime and hydrazide ligands.

The coordination chemistry of f-block elements with ligands like this compound is also an area of active research, driven by the unique magnetic and optical properties of these elements. mdpi.com

The synthesis of lanthanide complexes generally follows a procedure similar to that for transition metals. It involves reacting the ligand with a lanthanide(III) salt, typically nitrates, in an ethanolic solution. iosrjournals.org The mixture is often refluxed for several hours to ensure complex formation. iosrjournals.org The resulting complexes can then be filtered, washed, and dried. The lanthanide ions, being hard acids, typically favor coordination with oxygen donor atoms. Due to their larger ionic radii, lanthanide ions often exhibit higher coordination numbers, such as 7, 8, or 9, which can be accommodated by the flexible coordination modes of the ligand. iosrjournals.orgwestminster.ac.uk

Information regarding actinide complexes with this specific type of ligand is less common. However, the principles of their coordination chemistry are similar to those of lanthanides, with a strong preference for oxophilic ligands. nih.gov The synthesis would likely involve the reaction of an actinide salt, such as a uranyl nitrate, with the ligand under controlled conditions. researchgate.net

Table 2: Synthesis of Lanthanide Complexes with Analogous Ligands

| Lanthanide Ion | Typical Metal Salt | Solvent | General Conditions | Typical Coordination Number in Analogues |

|---|---|---|---|---|

| La(III) | La(NO₃)₃ | Ethanol | Reflux | 7, 9 iosrjournals.orgwestminster.ac.uk |

| Nd(III) | Nd(NO₃)₃ | Ethanol | Reflux | 9 iosrjournals.orgwestminster.ac.uk |

| Sm(III) | Sm(NO₃)₃ | Ethanol | Reflux | 7 iosrjournals.org |

| Gd(III) | Gd(NO₃)₃ | Ethanol | Reflux | 7 iosrjournals.org |

| Dy(III) | Dy(NO₃)₃ | Ethanol | Reflux | 7 iosrjournals.org |

| Pr(III) | Pr(NO₃)₃ | Ethanol | Reflux | 9 westminster.ac.uknih.gov |

This table is generated based on typical synthesis methods for related oxime and hydrazide ligands.

Main Group Metal Complexes

The coordination chemistry of this compound extends beyond transition metals to include interactions with main group elements. While extensive research on this specific ligand with a wide array of main group metals is not broadly documented, studies on analogous compounds provide significant insights into their potential complexation behavior.

Research on the aluminum (Al³⁺) binding capacity of 2-(hydroxyimino)propanohydroxamic acid (HPH), a close structural analog of this compound, has been investigated using potentiometry, NMR spectroscopy, and Electrospray Mass Spectrometry. These studies revealed that despite the oximic group not being directly involved in metal ion binding, HPH is a highly competitive ligand for Al³⁺. The stability of the resulting aluminum complexes is thought to be determined by electrostatic interactions induced by the ligand molecule.

The broader family of alkaline earth metals (Group 2) generally exhibits a strong tendency to form complexes, particularly the lighter cations like Be²⁺ and Mg²⁺, owing to their higher charge density. It is common for these metals to form complexes with a coordination number of 6 or higher, such as the octahedral [Mg(H₂O)₆]²⁺ ion in aqueous solutions. Mixed ligand complexes of Mg(II), Ca(II), Sr(II), and Ba(II) with various hydroxy-ketones and aldehydes have been synthesized and characterized, indicating a versatile coordination chemistry for these metals.

Other main group elements like tin (Sn) and lead (Pb) also form stable complexes. Tin, in both its Sn(II) and Sn(IV) oxidation states, is known to form complexes with various ligands, often exhibiting geometries such as see-saw or octahedral. For instance, Sn(IV) has been shown to form octahedral complexes with thiosemicarbazone ligands. Lead(II) is known to form binuclear complexes, and its coordination environment can be influenced by the choice of anionic co-ligands. Given the versatile donor atoms (N, O) present in this compound, it is plausible that it could form stable complexes with these and other main group metals, although specific studies are required to elucidate their precise structures and properties.

Structural Diversity of Metal Complexes

The metal complexes of this compound and its derivatives exhibit remarkable structural diversity, ranging from simple mononuclear units to complex polynuclear and supramolecular architectures. This diversity is driven by the ligand's denticity, the coordination preferences of the metal ion, the metal-to-ligand ratio, and the reaction conditions.

Mononuclear Complexes

In a mononuclear complex, a single central metal ion is coordinated by one or more molecules of the this compound ligand. The formation of such complexes is often favored when the ligand acts as a simple chelating agent, binding to the metal center through its available donor atoms. Hydrazone-based ligands, in general, can form stable mononuclear complexes with various transition metals. For instance, related dioxime ligands have been shown to form mononuclear complexes with Cu(II), Ni(II), and Co(II). In these structures, the ligand typically coordinates to the metal in a bidentate or tridentate fashion, with the remaining coordination sites on the metal being occupied by solvent molecules or other co-ligands. The geometry of these mononuclear complexes is dictated by the coordination number and the electronic configuration of the metal ion, with common geometries including tetrahedral, square planar, and octahedral.

Polynuclear and Oligomeric Architectures

A significant feature of the coordination chemistry of 2-(hydroxyimino)propanehydrazide and its derivatives is their pronounced tendency to form polynuclear complexes. In these architectures, multiple metal centers are bridged by the ligand molecules. The oxime and hydrazide groups of the ligand can act as a bridge between two or more metal ions, leading to the formation of dimers, oligomers, or extended polymeric networks.

Research has shown that derivatives of this ligand can act as "polynucleating" agents, capable of forming discrete polynuclear complexes containing up to twelve metal centers. Furthermore, these ligands have been successfully employed in the synthesis of polynuclear heterometal porous coordination polymers, which have potential applications in areas such as gas adsorption. The specific nature of the resulting polynuclear or oligomeric structure is highly dependent on the synthetic conditions and the nature of the metal ions involved.

Supramolecular Assembly in the Solid State

Beyond the primary coordination bonds, the solid-state structures of metal complexes involving this compound are often governed by weaker, non-covalent interactions that lead to the formation of supramolecular assemblies. These interactions include hydrogen bonding and π–π stacking.

Electronic and Magnetic Properties of Metal Complexes (focus on theoretical and experimental techniques for their investigation)

The electronic and magnetic properties of metal complexes derived from this compound are intrinsically linked to the identity of the central metal ion, its oxidation state, and the geometry of the coordination sphere. A combination of experimental techniques and theoretical calculations is employed to probe these characteristics.

Experimental investigation of magnetic properties is primarily conducted through magnetic susceptibility measurements over a range of temperatures. The effective magnetic moment (μ_eff) calculated from this data provides valuable information about the number of unpaired electrons on the metal center and can help distinguish between different spin states (e.g., high-spin vs. low-spin) and coordination geometries. For example, the magnetic moment for a Co(II) complex of a related ligand was found to be 2.80 B.M., suggesting a square planar geometry, while a Ni(II) complex exhibited weak paramagnetism.

Electronic properties are often studied using UV-Visible (UV-Vis) spectroscopy. The d-d electronic transitions observed in the spectra of transition metal complexes are sensitive to the ligand field environment and provide insights into the coordination geometry. Based on the position and intensity of these absorption bands, geometries such as octahedral or tetrahedral can be proposed for the metal complexes.

In addition to experimental methods, theoretical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for investigating the electronic structure of these complexes. DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and analyze the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and electronic transitions within the molecule. These computational approaches complement experimental data, providing a deeper understanding of the bonding and electronic nature of the metal-ligand interactions.

Data Tables

Table 1: Magnetic Moments and Proposed Geometries for Metal Complexes of a Related Hydrazone Ligand

| Complex | Metal Ion | Magnetic Moment (B.M.) | Proposed Geometry |

| Co(PTCHOPD)₂ | Co(II) | 2.80 | Square Planar |

| Ni(PTCHOPD)₂ | Ni(II) | 1.73 (weakly paramagnetic) | Distorted Tetrahedral / Square Planar-Octahedral equilibrium |

Data sourced from a study on 2-(Hydroxyimino)-1-(phenylpropylidene)thiocarbonohydrazide complexes.

Advanced Characterization Methodologies for Propanoic Acid, 2 Hydroxyimino , Hydrazide and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

The precise structural characterization of "Propanoic acid, 2-(hydroxyimino)-, hydrazide" and its derivatives is fundamental to understanding their chemical behavior and potential applications. A suite of advanced spectroscopic techniques provides detailed insights into their molecular architecture, from atomic connectivity to three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For complex structures like derivatives of this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, but advanced 2D NMR techniques are often essential for unambiguous assignments. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, aiding in the assignment of protonated carbons. hmdb.ca For instance, in a related hydrazone derivative, the azomethine proton (CH=N) signal in the ¹H NMR spectrum can be definitively assigned by its correlation to the corresponding carbon signal in the ¹³C NMR spectrum. mdpi.com

In cases where compounds exhibit low solubility, solid-state NMR (ssNMR) becomes an invaluable tool. Cross-polarization magic-angle spinning (CPMAS) is a common ssNMR technique used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solid samples. For N-acylhydrazone derivatives with poor solubility, ¹³C CPMAS NMR has been successfully employed to confirm their structure by identifying characteristic signals, such as the carbonyl group of the hydrazide around 165 ppm and various aromatic carbons. auremn.org Dipolar dephasing experiments in ssNMR can further distinguish between protonated and non-protonated carbons, providing another layer of structural confirmation. auremn.org

The study of tautomerism, such as the azo-hydrazone equilibrium in related dye molecules, can also be investigated using advanced NMR techniques. Variable temperature 2D ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) NMR, for example, can directly measure the percentage of different tautomers in solution. rsc.org This approach could be hypothetically applied to study the potential tautomeric forms of this compound and its derivatives.

| Technique | Application | Typical Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment analysis | Chemical shifts (δ) for NH, CH, CH₃ protons; coupling constants. | mdpi.com |

| ¹³C NMR | Carbon skeleton determination | Chemical shifts (δ) for C=O, C=N, and aliphatic carbons. | mdpi.com |

| 2D-HSQC | ¹H-¹³C one-bond correlation | Direct correlation of a proton to its attached carbon. | hmdb.ca |

| Solid-State ¹³C CPMAS | Structural analysis of insoluble compounds | High-resolution carbon spectra for solid samples. | auremn.org |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Theoretical Assignments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound and its derivatives, these methods provide characteristic signatures for key vibrational modes.

In the FT-IR spectra of hydrazide derivatives, several key absorption bands are typically observed. The N-H stretching vibrations of the hydrazide moiety (CONHNH₂) usually appear in the range of 3175–3407 cm⁻¹. mdpi.comrdd.edu.iq The carbonyl (C=O) stretching vibration of the hydrazide group is a strong band typically found around 1643–1677 cm⁻¹, its frequency being influenced by resonance within the hydrazide group. mdpi.commdpi.com The C=N stretching of the hydroxyimino group is also a characteristic feature. The O-H stretching of the hydroxyimino group (N-OH) is expected as a broad band in the high-frequency region, for instance around 3333 cm⁻¹. researchgate.net

Raman spectroscopy complements FT-IR, particularly for symmetric vibrations and for aqueous solutions. In solid hydrazine (B178648), for example, the N-N stretching mode is observed around 1149 cm⁻¹, while N-H stretching modes are found in the 3150–3335 cm⁻¹ region. nih.gov

To achieve a more profound understanding of the vibrational spectra, experimental data are often coupled with theoretical calculations. Density Functional Theory (DFT) is commonly used to compute the harmonic vibrational frequencies and infrared intensities. researchgate.netimist.ma These theoretical predictions aid in the precise assignment of the observed vibrational bands to specific normal modes of the molecule, resolving ambiguities and providing a more complete picture of the molecular vibrations. psu.edu

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Hydrazide) | Stretching | 3175 - 3407 | mdpi.comrdd.edu.iq |

| C=O (Amide I) | Stretching | 1643 - 1677 | mdpi.commdpi.com |

| N-H (Amide II) | Bending | ~1550 | rdd.edu.iq |

| N-N | Stretching | 1145 - 1185 | kau.edu.sa |

| C=N (Oxime) | Stretching | ~1600 | mdpi.com |

| O-H (Oxime) | Stretching | ~3333 (can be broad) | researchgate.net |

Mass Spectrometry Techniques (e.g., HRMS, fragmentation patterns)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of the parent ion. mdpi.comnih.gov

Electron Impact (EI) ionization is a harder ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. libretexts.org For hydrazide derivatives, common fragmentation pathways include the cleavage of the N-N bond and the bonds adjacent to the carbonyl group. youtube.com The fragmentation of alkanes, for example, often shows clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org While specific patterns for this compound are not detailed in the provided context, general principles of fragmentation for related structures like hydrazones can be applied. For instance, α-cleavage next to the C=N bond is a common pathway. youtube.com The analysis of these patterns allows chemists to piece together the molecular structure. researchgate.net Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce its fragmentation, providing even more detailed structural information and helping to distinguish between isomers. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorimetry)

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. These techniques are particularly useful for compounds containing chromophores, such as the C=N and C=O groups in this compound and its derivatives. The UV-Vis absorption spectrum provides information about the wavelengths of light a molecule absorbs, which correspond to the energy required to promote an electron to a higher energy orbital. For example, the UV absorption spectra of propanoic acid solutions have been studied to monitor chemical reactions. researchgate.net

Many oxime and hydrazone derivatives exhibit fluorescence, meaning they can emit light after being excited by absorption of light. The synthesis of novel fluorescence quenchers containing hydrazine and aminooxy groups has been reported, where their absorption properties were characterized in methanol (B129727). nih.gov The efficiency of fluorescence quenching can be highly dependent on the molecular structure and the formation of hydrazone or oxime linkages. nih.govnih.gov In some cases, the formation of a hydrazone derivative can lead to a "turn-on" fluorescence response, where the product is significantly more fluorescent than the reactants. rsc.org This property is highly dependent on the electronic structure of the resulting molecule. The study of the electronic absorption and emission properties of this compound can thus provide insights into its electronic structure and potential for applications in sensing and imaging.

Diffraction Techniques for Solid-State Structural Determination

While spectroscopic methods provide invaluable data on connectivity and functional groups, diffraction techniques offer the most definitive information on the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of crystalline solids. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the conformation of the molecule. For derivatives of 2-(hydroxyimino)propanehydrazide, which are close structural analogs of the title compound, single-crystal X-ray diffraction studies have revealed several key structural features. iucr.org

These studies show that the N-O and C=N bond lengths of the oxime group are typically around 1.382 Å and 1.278 Å, respectively. iucr.org The hydrazide group exhibits characteristic N-N, N-C, and C=O bond lengths of approximately 1.370 Å, 1.332 Å, and 1.229 Å, respectively. iucr.org A common conformational feature in these molecules is the cis positioning of the oxime and hydrazide groups relative to the central C-C bond. iucr.org This conformation can be stabilized by intramolecular interactions. The planarity of the core fragment can be distorted by crystal packing forces, as indicated by torsion angles such as O-C-C-N. iucr.org The analysis of intermolecular interactions, such as hydrogen bonding, within the crystal lattice is also a crucial aspect of the structural analysis provided by this technique.

| Parameter | Typical Value (Å or °) | Reference |

|---|---|---|

| N-O Bond Length | ~1.382 Å | iucr.org |

| C=N Bond Length | ~1.278 Å | iucr.org |

| N-N Bond Length | ~1.370 Å | iucr.org |

| N-C (hydrazide) Bond Length | ~1.332 Å | iucr.org |

| C=O Bond Length | ~1.229 Å | iucr.org |

| O-C-C-N Torsion Angle | Variable (e.g., 165.1°) | iucr.org |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the crystalline structure of a solid material. It provides a unique "fingerprint" based on the diffraction of X-rays by the crystal lattice, which can be used to identify the crystalline phase and assess its purity.

Despite the utility of this technique, specific PXRD data, such as a diffractogram or a table of 2θ values and corresponding intensities for "this compound," is not available in the reviewed scientific literature.

Thermal Analysis Techniques (e.g., TGA, DSC for decomposition pathways)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition pathways of a compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample during a thermal event.

No specific TGA or DSC data for "this compound" detailing its melting point, decomposition temperatures, or associated mass losses have been reported in the available literature.

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial verification of its chemical formula. For "this compound" (C₃H₇N₃O₂), the theoretical elemental composition would be:

Carbon (C): 30.77%

Hydrogen (H): 6.02%

Nitrogen (N): 35.88%

Oxygen (O): 27.32%

While elemental analysis data is available for derivatives of this compound, confirming their respective structures, the specific experimental results for the parent compound have not been located in the searched literature. nih.gov

Theoretical and Computational Studies on Propanoic Acid, 2 Hydroxyimino , Hydrazide

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. Studies on derivatives of 2-(hydroxyimino)propanehydrazide have employed DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, to optimize molecular geometry starting from experimental X-ray diffraction data. nih.gov

These calculations reveal important structural details. For instance, in a closely related derivative, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, the core CH₃C(=NOH)C(O)NH fragment was found to deviate from planarity. nih.gov This deviation is characterized by a twist between the oxime and amide groups around the central C-C bond. nih.gov The torsion angle O1—C7—C8—N5 in this derivative was experimentally determined to be 165.1(3)°, which is a significant deviation from a fully planar structure. nih.gov

DFT calculations have been used to compare theoretical bond lengths and angles with experimental values obtained from X-ray crystallography. While many calculated parameters show good agreement with experimental data, notable differences can arise, particularly within the hydrazide moiety. For example, calculations have shown the N-N bond to be slightly longer and the C-N bond to be shorter than their experimentally determined lengths. nih.gov Such discrepancies are considered typical for hydrazide derivatives at this level of theory. nih.gov The oxime and hydrazide groups are typically situated in a cis-position relative to the C-C bond. nih.gov

| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (Å or °) |

|---|---|---|---|

| Bond Length | N-N (Hydrazide) | 1.370 | 1.389 |

| Bond Length | C-N (Hydrazide) | 1.332 | 1.282 |

| Bond Length | C=O (Hydrazide) | 1.229 | 1.229 |

| Bond Angle | C-N-N (Hydrazide) | 120.63 | 123.7 |

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. While these methods, such as Møller–Plesset perturbation theory (MP2), are powerful for studying molecular systems, a review of available scientific literature did not yield specific studies applying ab initio methods to the conformational or structural analysis of Propanoic acid, 2-(hydroxyimino)-, hydrazide. Studies on simpler, related molecules like hydrazine (B178648) have utilized these methods to investigate interactions and vibrational spectra. researchgate.netacs.org

Prediction and Interpretation of Spectroscopic Parameters (e.g., theoretical vibrational frequencies, NMR chemical shifts)

Computational methods are frequently used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. DFT calculations can be employed to compute harmonic vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. nih.gov Similarly, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method at the DFT level of theory. nih.govnih.gov

For hydrazone derivatives, DFT has been used to calculate ¹H-NMR chemical shifts, and the results are often in good agreement with experimental values. nih.gov These theoretical predictions are invaluable for assigning signals in experimental spectra to specific atoms within the molecule. While these computational techniques are broadly applicable to hydrazide-oxime structures, specific studies presenting a full theoretical vibrational and NMR analysis for this compound were not identified in the surveyed literature. However, experimental IR spectra for a derivative show characteristic peaks at 1658 cm⁻¹ for the C=O amide I band and 1034 cm⁻¹ for the N-O oxime bond. nih.gov

Computational Analysis of Reaction Mechanisms and Transition States

The formation of hydrazones and oximes from hydrazides or alkoxyamines and carbonyl compounds is a well-established condensation reaction. nih.gov The general mechanism involves a nucleophilic attack of the nitrogen atom from the hydrazide onto the electrophilic carbonyl carbon. nih.govacs.org This reaction is typically catalyzed by acid. nih.gov The mechanism proceeds through a tetrahedral intermediate, which then undergoes dehydration to form the final C=N double bond of the hydrazone, releasing a molecule of water as the sole byproduct. nih.govacs.org

While this general mechanism is well understood, specific computational studies detailing the reaction pathways, transition state structures, and activation energies for the synthesis of this compound were not found in the reviewed literature. Such computational analyses would provide deeper insight into the reaction kinetics and thermodynamics.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For flexible molecules like hydrazone derivatives, MD simulations can explore the conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. thaiscience.infotandfonline.com These simulations are also crucial for understanding how a molecule interacts with its environment, such as solvent molecules or biological receptors. nih.govroyalsocietypublishing.org

In the context of related hydrazone compounds, MD simulations have been used to assess the stability of ligand-protein complexes, providing insights for drug design. tandfonline.comresearchgate.net Although specific MD studies focused on the conformational landscape of isolated this compound were not identified, computational analysis of its crystal structure provides insight into intermolecular interactions. Hirshfeld surface analysis, a computational tool, has been used on derivatives to quantify the types of non-covalent interactions that stabilize the crystal lattice, such as hydrogen bonds. nih.govnih.gov

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO energy gaps, charge distribution)

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule can be easily excited and is more reactive. researchgate.net

For a derivative of 2-(hydroxyimino)propanehydrazide, DFT calculations have determined the energies of the frontier orbitals. nih.gov These values provide a quantitative measure of the molecule's electronic characteristics.

| Electronic Property | Energy (a.u.) |

|---|---|

| E(HOMO) | -0.23063 |

| E(LUMO) | -0.07178 |

| HOMO-LUMO Energy Gap (ΔE) | 0.159 |

Analysis of the molecular electrostatic potential (MEP) is another computational technique used to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. acs.org

Ligand Field Theory and Electronic Structure Calculations for Metal Complexes

The coordination of "this compound" to metal ions introduces a rich field for theoretical and computational investigation, primarily centered around understanding the electronic structure and bonding within the resulting metal complexes. Ligand Field Theory (LFT) and advanced computational methods, such as Density Functional Theory (DFT), are pivotal in elucidating these properties.

Ligand Field Theory, an extension of crystal field theory and molecular orbital theory, provides a framework for describing the d-orbital splitting of the central metal ion upon complexation. wikipedia.org The "this compound" ligand, with its combination of oxime and hydrazide moieties, presents multiple donor atoms (typically nitrogen and oxygen), allowing it to form stable chelate rings with metal ions. nih.govat.ua The nature of these donor atoms and the geometry of the resulting complex dictate the magnitude of the d-orbital splitting, which in turn influences the electronic spectra, magnetic properties, and reactivity of the complex.

Electronic structure calculations, predominantly using DFT, offer a more quantitative and detailed picture of the bonding and electronic properties of these metal complexes. nih.govuobaghdad.edu.iq These computational studies can predict molecular geometries, vibrational frequencies, and electronic transitions, which can be compared with experimental data from techniques like X-ray crystallography, IR spectroscopy, and UV-Vis spectroscopy. nih.gov

A key aspect of these calculations is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the complex. nih.gov A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For hydrazide derivatives, DFT calculations have been employed to determine these frontier orbital energies and the resulting gap. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand the electronic aspects of the complex's structure, including the nature of the metal-ligand bonds and charge transfer interactions. nih.gov Furthermore, Quantum Theory of Atoms in Molecules (QTAIM) computations can be performed to analyze the coordination bonds and non-covalent interactions within the structures. nih.gov

For instance, in studies of related Co(III) complexes with hydrazone derivatives, the B3LYP functional with a 6-311G basis set has been utilized for DFT calculations to optimize the geometries and analyze the electronic structures. nih.gov The calculated electronic spectra can be compared with experimental UV-Vis spectra to assign electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands. nih.gov

The following interactive table summarizes typical computational parameters and findings from DFT studies on metal complexes with ligands analogous to "this compound".

| Computational Method | Basis Set | Key Findings | Reference Compound Type |

| Density Functional Theory (DFT) | 6-311G | Optimized molecular geometry, HOMO-LUMO energy gap calculation, Vibrational frequency analysis | Co(III) complexes of hydrazide derivatives |

| Time-Dependent DFT (TD-DFT) | 6-311G | Prediction of electronic absorption spectra (UV-Vis) | Co(III) complexes of hydrazide derivatives |

| Natural Bond Orbital (NBO) Analysis | 6-311G | Study of electronic aspects of the complex's structure, charge distribution | Co(III) complexes of hydrazide derivatives |

| Quantum Theory of Atoms in Molecules (QTAIM) | Not Specified | Analysis of coordination bonds and non-covalent interactions | Co(III) complexes of hydrazide derivatives |

Detailed research findings on analogous systems reveal that the electronic properties of such complexes are finely tunable by modifying the substituents on the ligand or by changing the central metal ion. This tunability is a key area of interest in the design of novel materials with specific electronic and magnetic properties.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the complex. A larger gap suggests higher stability. |

| Metal-Ligand Bond Lengths | The calculated distances between the central metal ion and the coordinating atoms of the ligand. | Provides insight into the strength and nature of the coordination bonds. |

| Charge Distribution | The calculated partial charges on the atoms within the complex. | Helps in understanding the electrostatic interactions and the polarity of the bonds. |

Applications of Propanoic Acid, 2 Hydroxyimino , Hydrazide in Non Biomedical Fields

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The presence of multiple reactive functional groups in propanoic acid, 2-(hydroxyimino)-, hydrazide makes it a versatile building block in organic synthesis. The hydrazide moiety can readily react with aldehydes and ketones to form hydrazones, while the hydroxyimino group and the hydrazide nitrogen atoms can participate in cyclization reactions to form a variety of heterocyclic structures.

Hydrazides are well-established precursors for the synthesis of a wide array of heterocyclic compounds. chemicalbook.commdpi.com The general reactivity of the hydrazide functional group (-CONHNH2) allows for its condensation with various electrophiles to construct rings containing nitrogen, and often oxygen or sulfur atoms. These heterocyclic compounds are foundational in many areas of chemical science.

While specific examples detailing the use of this compound in the synthesis of a broad range of heterocycles are not extensively documented in publicly available literature, the fundamental reactivity of the hydrazide group suggests its capability to serve as a synthon for five- and six-membered heterocyclic rings. For instance, hydrazides are known to react with 1,3-dicarbonyl compounds to yield pyrazoles, and with α,β-unsaturated carbonyl compounds to form pyrazolines. The additional hydroxyimino group in the molecule could potentially be involved in subsequent or tandem cyclization reactions, leading to more complex heterocyclic systems.

A notable example of its application is in the synthesis of more complex ligands. For instance, 2-(hydroxyimino)propanehydrazide can be reacted with 2-acetylpyrazine in methanol (B129727) to produce 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide. nih.gov This derivative incorporates a pyrazine (B50134) ring, a key heterocyclic moiety.

Table 1: Examples of Heterocyclic Systems Potentially Synthesizable from Hydrazide Precursors

| Heterocyclic System | Potential Reactant with Hydrazide |

|---|---|

| Pyrazole (B372694) | 1,3-Dicarbonyl compound |

| Pyrazoline | α,β-Unsaturated carbonyl compound |

| 1,3,4-Oxadiazole | Carboxylic acid or its derivative |

| 1,3,4-Thiadiazole | Thionating agent and a carbonyl compound |

Currently, there is a lack of specific, documented research in peer-reviewed scientific literature detailing the application of this compound as a reagent in stereoselective transformations. While some complex propanoic acid derivatives are known to be chiral and exhibit stereoselective properties, this specific role for the title compound has not been established. nih.gov

Catalysis and Organocatalysis

The nitrogen and oxygen atoms within this compound can act as coordination sites for metal ions, making it and its derivatives potential ligands in metal-catalyzed reactions.

The combination of a hydroxyimino (oxime) group and a hydrazide group within the same molecule provides multiple donor atoms, making this compound and its derivatives attractive candidates as ligands for the formation of polynuclear metal complexes. nih.gov The ability of hydrazide-derived ligands to form stable complexes with a variety of transition metals is well-documented. ekb.eg These complexes can exhibit interesting catalytic properties and structural features.

A key application in this area is the use of a derivative, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, as a ligand to create polynuclear heterometal porous coordination polymers. nih.gov These materials have demonstrated high carbon dioxide (CO₂) adsorption uptake and significant selectivity for CO₂ over nitrogen (N₂) and methane (B114726) (CH₄). nih.gov This suggests a potential application in gas separation and storage technologies.

The general ability of hydrazones, formed from hydrazides, to coordinate with metal ions from across the periodic table (groups 2-8) has been noted, with applications in various fields. google.com

Table 2: Potential Metal Coordination with this compound

| Functional Group | Potential Coordinating Atoms |

|---|---|

| Hydroxyimino | Nitrogen, Oxygen |

At present, there is no specific information available in the scientific literature to suggest that this compound itself functions as an organocatalyst or as a direct precursor to a catalytically active species in non-biomedical applications.

Material Science Applications

The ability of this compound derivatives to form porous coordination polymers points to its utility in material science. As mentioned, a derivative of this compound has been used as a ligand to construct materials with selective gas adsorption properties. nih.gov This is a significant area of research in material science, with potential applications in carbon capture, gas purification, and sensor technology.

While direct applications of the parent compound, this compound, in other areas of material science are not widely reported, the general class of hydrazides and their derivatives (hydrazones) have been explored for various material applications. For example, hydrazones have been investigated for use as plasticizers and stabilizers in polymers.

Precursors for Polymer Synthesis

No specific research articles or patents were identified that describe the use of this compound as a monomer or precursor for the synthesis of polymers. While hydrazide-containing compounds can be used to form polyamides or other condensation polymers, the specific polymerization behavior of this compound has not been reported.

Components in Functional Materials (e.g., sensors, optoelectronic materials)

There is a lack of data on the incorporation of this compound into functional materials. The potential for the hydroxyimino and hydrazide groups to act as binding sites for analytes in sensors or to influence the electronic properties of materials for optoelectronic applications has not been investigated in the available literature.

Supramolecular Self-Assembly in Materials Design

The ability of a molecule to form ordered structures through non-covalent interactions is key to supramolecular chemistry. While the functional groups present in this compound could potentially engage in hydrogen bonding and other intermolecular interactions, there are no published studies detailing its self-assembly properties or its use in the design of supramolecular materials.

Environmental Chemistry Applications (e.g., metal ion chelation/removal)

The presence of nitrogen and oxygen donor atoms in this compound suggests a potential for this molecule to act as a chelating agent for metal ions. Such properties are often exploited for the removal of heavy metals from contaminated water. However, no research has been found that evaluates the efficacy of this specific compound for metal ion chelation or its application in environmental remediation.

Analytical Methodologies for Detection and Quantification of Propanoic Acid, 2 Hydroxyimino , Hydrazide in Non Biological Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of chemical compounds, providing the necessary separation from matrix components and other related substances. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of "Propanoic acid, 2-(hydroxyimino)-, hydrazide" due to the compound's polarity and non-volatile nature. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of polar analyte.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is achieved by adjusting the mobile phase composition, often a gradient mixture of an aqueous solvent (e.g., water with a pH modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). This allows for the efficient elution and separation of the target compound from impurities. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. The method can be validated according to ICH guidelines to ensure linearity, precision, accuracy, and selectivity. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Propanoic Acid Derivatives

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Gradient or isocratic elution to separate compounds based on polarity. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects resolution and run time. |

| Column Temperature | 35 - 50°C | Optimizes peak shape and separation efficiency. researchgate.net |

| Detector | UV-Vis Detector | Monitors the eluent at a specific wavelength (e.g., 264 nm) for quantification. researchgate.net |

| Injection Volume | 10 - 20 µL | The volume of the sample introduced into the HPLC system. |

Gas Chromatography (GC), including Derivatization Strategies

Direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, stemming from the presence of hydroxyl, amino, and carboxylic acid-like functional groups. These groups can lead to poor peak shape and thermal degradation in the GC inlet. science.gov Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. researchgate.net

Derivatization Strategies:

Silylation: This is a common and effective technique where active hydrogen atoms in -OH, -NH, and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. The resulting TMS-derivative is significantly less polar and more volatile, making it amenable to GC analysis. The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization.

Alkylation (Esterification): The hydrazide and potential carboxylic acid functionalities can be converted into their corresponding methyl esters (Fatty Acid Methyl Esters or FAMEs). Reagents such as trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can be used for rapid, online derivatization, which is ideal for high-throughput analysis. mdpi.com

After derivatization, the sample is injected into the GC, where it is separated on a capillary column (e.g., DB-5ms) and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Common Derivatization Strategies for GC Analysis

| Derivatization Type | Reagent | Functional Groups Targeted | Typical Conditions |

| Silylation | BSTFA + 1% TMCS | -OH, -NH, -COOH | Heat at 70-90°C for 30-60 minutes |

| Methylation | TMSH | -COOH, -OH | Automated online reaction in GC inlet |